molecular formula C10H12N2O3 B14835658 Ethyl (6-amino-5-formylpyridin-3-YL)acetate CAS No. 1393559-69-7

Ethyl (6-amino-5-formylpyridin-3-YL)acetate

Cat. No.: B14835658
CAS No.: 1393559-69-7
M. Wt: 208.21 g/mol
InChI Key: AHJJSFWYFRYWQU-UHFFFAOYSA-N
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Description

Ethyl (6-amino-5-formylpyridin-3-YL)acetate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-amino-5-formylpyridin-3-YL)acetate typically involves the reaction of 6-amino-5-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-amino-5-formylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ethyl (6-carboxy-5-formylpyridin-3-YL)acetate.

    Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-3-YL)acetate.

    Substitution: Ethyl (6-substituted-5-formylpyridin-3-YL)acetate, where the substituent depends on the electrophile used.

Mechanism of Action

The mechanism of action of Ethyl (6-amino-5-formylpyridin-3-YL)acetate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, pyridine derivatives can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis . The specific mechanism would depend on the particular derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (6-amino-5-formylpyridin-3-YL)acetate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis. Its pyridine ring structure also imparts unique chemical and biological properties that are not found in simpler esters like ethyl acetate or methyl butanoate .

Properties

CAS No.

1393559-69-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-(6-amino-5-formylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(14)4-7-3-8(6-13)10(11)12-5-7/h3,5-6H,2,4H2,1H3,(H2,11,12)

InChI Key

AHJJSFWYFRYWQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)N)C=O

Origin of Product

United States

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